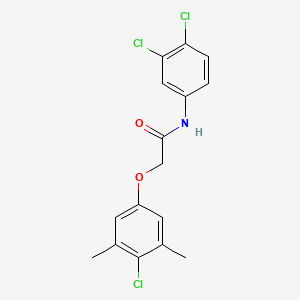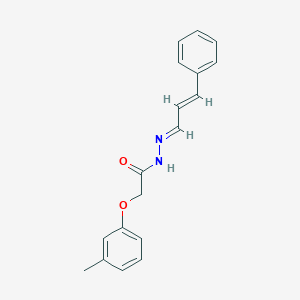![molecular formula C19H22N2O5 B11690499 2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)
2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimetilfenoxi)-N’-[(Z)-(4-hidroxi-3,5-dimetoxifenil)metilideno]acetohidrazida es un complejo compuesto orgánico conocido por su estructura química única y sus posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por la presencia de grupos funcionales fenóxicos e hidrazídicos, que contribuyen a su diversa reactividad y utilidad potencial en la investigación y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2,4-dimetilfenoxi)-N’-[(Z)-(4-hidroxi-3,5-dimetoxifenil)metilideno]acetohidrazida generalmente implica la reacción de la hidrazida del ácido 2,4-dimetilfenoxiacético con el 4-hidroxi-3,5-dimetoxibenzaldehído bajo condiciones específicas. La reacción se lleva a cabo generalmente en un solvente como etanol o metanol, con la adición de un catalizador como el ácido acético para facilitar la reacción de condensación. La mezcla de reacción se calienta entonces a reflujo para asegurar la conversión completa de los reactivos al producto deseado .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. Además, la producción industrial requeriría estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2,4-Dimetilfenoxi)-N’-[(Z)-(4-hidroxi-3,5-dimetoxifenil)metilideno]acetohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo fenólico puede oxidarse para formar quinonas.
Reducción: El grupo hidrazídico puede reducirse para formar las aminas correspondientes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en medio ácido o básico.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reactivos como el ácido nítrico para la nitración o los halógenos (cloro, bromo) para la halogenación
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas correspondientes y derivados reducidos.
Sustitución: Compuestos aromáticos nitrados o halogenados
Aplicaciones en investigación científica
2-(2,4-Dimetilfenoxi)-N’-[(Z)-(4-hidroxi-3,5-dimetoxifenil)metilideno]acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
El mecanismo de acción de 2-(2,4-dimetilfenoxi)-N’-[(Z)-(4-hidroxi-3,5-dimetoxifenil)metilideno]acetohidrazida implica su interacción con objetivos moleculares y vías específicas. El grupo hidrazídico del compuesto puede formar enlaces covalentes con varias biomoléculas, potencialmente inhibiendo o modificando su función. Además, el grupo hidroxilo fenólico puede participar en enlaces de hidrógeno y otras interacciones no covalentes, lo que influye aún más en la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- Hidrazida del ácido 2-(2,4-dimetilfenoxi)acético
- 4-(2-Hidrazino-2-oxoetoxi)-m-xileno
- Hidrazida del ácido 2,4-dimetilfenoxiacético
Unicidad
2-(2,4-Dimetilfenoxi)-N’-[(Z)-(4-hidroxi-3,5-dimetoxifenil)metilideno]acetohidrazida es único debido a su combinación de grupos funcionales fenóxicos e hidrazídicos, que confieren una reactividad química distinta y una posible actividad biológica. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación, distinguiéndolo de otros compuestos similares .
Propiedades
Fórmula molecular |
C19H22N2O5 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenoxy)-N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22N2O5/c1-12-5-6-15(13(2)7-12)26-11-18(22)21-20-10-14-8-16(24-3)19(23)17(9-14)25-4/h5-10,23H,11H2,1-4H3,(H,21,22)/b20-10- |
Clave InChI |
VQTXDDMKWACBGA-JMIUGGIZSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CC(=C(C(=C2)OC)O)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690424.png)
![5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)](/img/structure/B11690434.png)
![(5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11690442.png)
![Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11690444.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11690451.png)

![N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690468.png)

![4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11690483.png)

![3-chloro-N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690495.png)
![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11690515.png)
